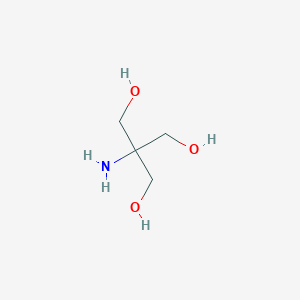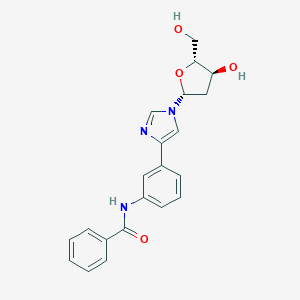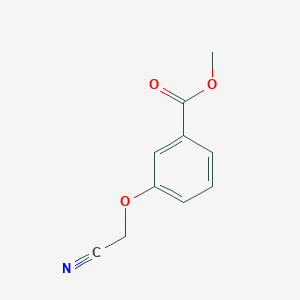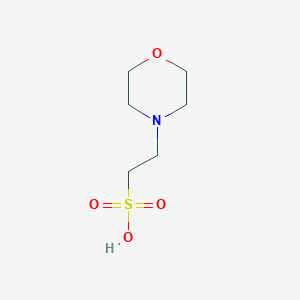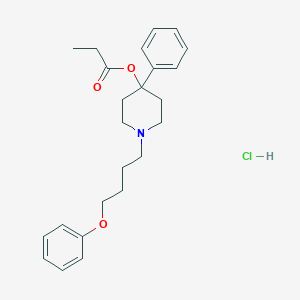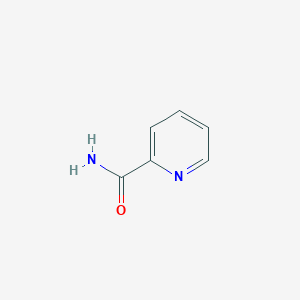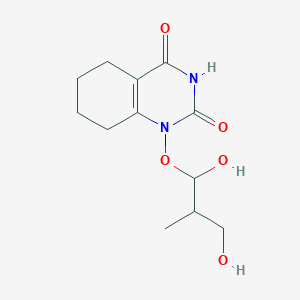
Dhptu
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dihydropteridine reductase (DHPR) is an enzyme that plays a crucial role in the biosynthesis of tetrahydrobiopterin (BH4), which is an essential cofactor for several enzymes involved in neurotransmitter synthesis and nitric oxide production. DHPR deficiency has been linked to several neurological disorders, including phenylketonuria (PKU) and dystonia.
Wirkmechanismus
Dhptu catalyzes the reduction of BH2 to BH4 using NADH as a cofactor. The reduction reaction involves the transfer of two electrons and two protons from NADH to BH2, resulting in the formation of BH4. The enzyme contains a flavin adenine dinucleotide (FAD) cofactor, which is essential for its activity. The FAD cofactor undergoes a redox cycle during the catalytic reaction, transferring electrons between BH2 and NADH.
Biochemische Und Physiologische Effekte
Dhptu deficiency leads to a decrease in BH4 levels, which impairs the activity of several enzymes involved in neurotransmitter synthesis and nitric oxide production. Low levels of BH4 have been linked to several neurological disorders, including PKU and dystonia. Dhptu also plays a role in the regulation of nitric oxide production, which is involved in the regulation of blood pressure and immune function.
Vorteile Und Einschränkungen Für Laborexperimente
Dhptu is a well-characterized enzyme that has been extensively studied in vitro and in vivo. The enzyme is relatively easy to purify and assay, making it a useful tool for studying the biosynthesis of BH4. However, the activity of Dhptu is dependent on several factors, including the availability of NADH and the pH and temperature of the reaction. These factors can affect the reproducibility of the assay and the interpretation of the results.
Zukünftige Richtungen
Future research on Dhptu could focus on several areas, including the development of new therapeutic strategies for PKU and dystonia. The identification of small molecules that can modulate the activity of Dhptu could lead to the development of new drugs for these disorders. The role of Dhptu in nitric oxide production and immune function could also be explored further, as this could have implications for the treatment of inflammatory diseases. Finally, the regulation of Dhptu expression and activity could be studied in more detail, as this could provide insights into the mechanisms underlying the biosynthesis of BH4.
Synthesemethoden
Dhptu is a flavoenzyme that catalyzes the reduction of dihydrobiopterin (BH2) to BH4. The enzyme is encoded by the QDPR gene and is expressed in several tissues, including the liver, brain, and kidney. The synthesis of Dhptu involves the transcription of the QDPR gene, translation of the mRNA, and post-translational modification of the protein to form an active enzyme. The enzyme requires NADH as a cofactor for its activity.
Wissenschaftliche Forschungsanwendungen
Dhptu has been extensively studied in the context of PKU, a genetic disorder characterized by the inability to metabolize phenylalanine. PKU patients have low levels of BH4, which is required for the activity of phenylalanine hydroxylase (PAH), the enzyme that converts phenylalanine to tyrosine. Dhptu is also involved in the biosynthesis of dopamine and serotonin, two neurotransmitters that play a crucial role in mood regulation. Dhptu deficiency has been linked to dystonia, a neurological disorder characterized by involuntary muscle contractions.
Eigenschaften
CAS-Nummer |
126259-82-3 |
|---|---|
Produktname |
Dhptu |
Molekularformel |
C12H18N2O5 |
Molekulargewicht |
270.28 g/mol |
IUPAC-Name |
1-(1,3-dihydroxy-2-methylpropoxy)-5,6,7,8-tetrahydroquinazoline-2,4-dione |
InChI |
InChI=1S/C12H18N2O5/c1-7(6-15)11(17)19-14-9-5-3-2-4-8(9)10(16)13-12(14)18/h7,11,15,17H,2-6H2,1H3,(H,13,16,18) |
InChI-Schlüssel |
MQUAROFWJCQPPG-UHFFFAOYSA-N |
SMILES |
CC(CO)C(O)ON1C2=C(CCCC2)C(=O)NC1=O |
Kanonische SMILES |
CC(CO)C(O)ON1C2=C(CCCC2)C(=O)NC1=O |
Synonyme |
1-(1,3-dihydroxy-2-propoxymethyl)-5,6-tetramethyleneuracil DHPTU |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



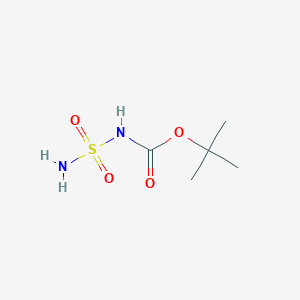
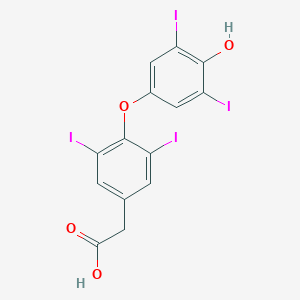
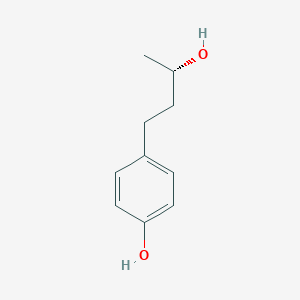
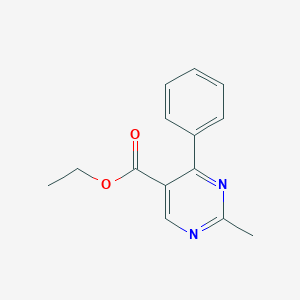



![8-Methyl-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione](/img/structure/B142928.png)
